A Technical Guide to (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one: A Key Intermediate in the Synthesis of the Neurokinin-3 Receptor Antagonist Fezolinetant
A Technical Guide to (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one: A Key Intermediate in the Synthesis of the Neurokinin-3 Receptor Antagonist Fezolinetant
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chiral intermediate, (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one (CAS Number: 1383146-20-0). This compound is a critical building block in the synthesis of Fezolinetant, a first-in-class, non-hormonal selective neurokinin-3 (NK3) receptor antagonist. Fezolinetant is approved for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause. This document details the chemical properties of the intermediate, its synthesis, and its role in the production of Fezolinetant. The guide further elaborates on the mechanism of action of Fezolinetant, the relevant signaling pathways, and a summary of key clinical trial data. Detailed experimental protocols for the synthesis of the intermediate and the design of clinical trials for the final active pharmaceutical ingredient are also provided.
Introduction to (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one
(R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one is a piperazinone derivative that serves as a crucial chiral intermediate in the pharmaceutical industry. Its primary significance lies in its use for the preparation of N-acyl-triazolopiperazine antagonists of the human neurokinin-3 (NK3) receptor, which are instrumental in the treatment of sex-hormone-related disorders.[1] Most notably, it is a key starting material in the synthesis of Fezolinetant.
Chemical and Physical Properties
The fundamental chemical and physical properties of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1383146-20-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₄H₂₀N₂O₃ | [2][3][4] |
| Molecular Weight | 264.32 g/mol | [2][3][4] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% | [3] |
| Boiling Point (Predicted) | 436.1±45.0 °C | [1] |
| Density (Predicted) | 1.118±0.06 g/cm³ | [1] |
| Storage | Room temperature, sealed in dry conditions, protected from light | [2][6] |
| SMILES | C[C@@H]1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC | [2][4][5] |
| InChIKey | VRRFLEAHVFVBIE-SNVBAGLBSA-N | [5] |
Synthesis of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one
A general method for the synthesis of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one involves the reductive amination of (R)-3-methylpiperazin-2-one with 2,4-dimethoxybenzaldehyde.[7]
Experimental Protocol: Synthesis of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one[7]
Materials:
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(R)-3-Methylpiperazin-2-one
-
2,4-Dimethoxybenzaldehyde
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Acetic acid
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Sodium triacetoxyborohydride
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Anhydrous acetonitrile
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Saturated sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate (EtOAc)
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Brine
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Magnesium sulfate (MgSO₄)
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Dichloromethane (DCM)
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Methanol (MeOH)
Procedure:
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To a round-bottom flask under a nitrogen atmosphere, add (R)-3-methylpiperazin-2-one (1.0 eq.), 2,4-dimethoxybenzaldehyde (1.1 eq.), acetic acid (1.5 eq.), and sodium triacetoxyborohydride (1.4 eq.) in anhydrous acetonitrile.
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Stir the reaction mixture at room temperature overnight.
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Cool the reaction mixture to 0 °C and carefully quench with a saturated NaHCO₃ solution until gas evolution ceases.
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Separate the aqueous and organic layers.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a yellow oil.
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Purify the crude product by silica gel chromatography using a DCM/MeOH gradient (e.g., 98:2 to 95:5) to afford the pure (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one.
Role as an Intermediate in the Synthesis of Fezolinetant
(R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one is a key intermediate in the multi-step synthesis of Fezolinetant. Fezolinetant is a selective neurokinin-3 (NK3) receptor antagonist.[8] The synthesis of Fezolinetant involves the eventual modification of the piperazinone ring and coupling with other heterocyclic moieties to form the final complex structure of the active pharmaceutical ingredient.
Caption: Synthetic relationship of the intermediate to Fezolinetant.
Fezolinetant: The Final Bioactive Molecule
Fezolinetant (brand name Veozah) is a non-hormonal medication used to treat moderate to severe vasomotor symptoms (hot flashes and night sweats) associated with menopause.[9]
Mechanism of Action
Fezolinetant is a selective neurokinin-3 (NK3) receptor antagonist.[2][3][4] The mechanism of action is centered in the hypothalamus, specifically on the KNDy (kisspeptin/neurokinin B/dynorphin) neurons, which are crucial for thermoregulation.[3]
During menopause, declining estrogen levels lead to a disruption in the balance of neuronal signaling in the hypothalamus. This results in hyperactivity of KNDy neurons, driven by unopposed stimulation from neurokinin B (NKB).[3][4] Fezolinetant selectively blocks the NK3 receptor, preventing the binding of NKB.[2][4] This modulation of KNDy neuron activity helps to restore the normal functioning of the thermoregulatory center, thereby reducing the frequency and severity of vasomotor symptoms.[3][4]
Caption: Signaling pathway of Neurokinin B and the antagonistic action of Fezolinetant.
Quantitative Data from Clinical Trials
The efficacy and safety of Fezolinetant have been evaluated in several large-scale clinical trials, including the SKYLIGHT 1, SKYLIGHT 2, and DAYLIGHT studies.
| Trial | Dosage | Primary Endpoint | Result | Reference |
| SKYLIGHT 2 (Phase 3) | 30 mg and 45 mg once daily | Mean daily change from baseline in VMS frequency and severity at weeks 4 and 12. | Statistically significant reduction in both frequency and severity of VMS compared to placebo at both time points for both doses. | [6] |
| DAYLIGHT (Phase 3b) | 45 mg once daily | Mean daily change from baseline in the frequency of moderate to severe VMS to week 24. | Statistically significant reduction in the frequency of moderate to severe VMS compared to placebo. | [7] |
| Phase 2b Dose-Ranging Study | Various (15 mg BID to 120 mg QD) | Reduction in moderate/severe VMS frequency. | All doses showed a statistically significant reduction in VMS frequency compared to placebo. | [10] |
Experimental Protocols: Clinical Trial Design
The clinical development program for Fezolinetant has utilized robust and well-controlled study designs.
Caption: Generalized workflow for Fezolinetant clinical trials.
A typical Phase 3 trial design, such as SKYLIGHT 2, is a double-blind, placebo-controlled study.[6]
Inclusion Criteria (General):
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Women aged 40 to 65 years.
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Experiencing a minimum average of seven moderate to severe vasomotor symptoms per day.
Exclusion Criteria (General):
-
Use of prohibited medications that could affect vasomotor symptoms.
-
Medical conditions that would contraindicate participation.
Study Arms:
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Placebo once daily.
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Fezolinetant 30 mg once daily.
-
Fezolinetant 45 mg once daily.
Duration:
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A 12-week double-blind, placebo-controlled period.
-
Followed by a 40-week active treatment extension period where placebo patients are re-randomized to one of the Fezolinetant arms.
Endpoints:
-
Co-primary: Mean daily change from baseline to weeks 4 and 12 in both the frequency and severity of VMS.
-
Secondary: Various quality of life and sleep disturbance metrics.
Data Collection:
-
Daily electronic diaries for recording VMS frequency and severity.
-
Regular clinic visits for safety assessments, including blood work and physical examinations.
Safety and Tolerability
Across clinical trials, Fezolinetant has been generally well-tolerated. The most common treatment-emergent adverse events include headache, COVID-19, and fatigue.[7][11] Serious adverse events have been reported infrequently.[6]
Conclusion
(R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one is a fundamentally important chiral intermediate, the synthesis of which is a key step in the production of the innovative non-hormonal therapeutic, Fezolinetant. The development of Fezolinetant, a selective NK3 receptor antagonist, represents a significant advancement in the management of menopausal vasomotor symptoms, offering a targeted approach to alleviating hot flashes and night sweats. The robust clinical data supporting its efficacy and safety underscore the importance of the synthetic pathway that originates with this key piperazinone derivative. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.
References
- 1. What is the mechanism of Fezolinetant? [synapse.patsnap.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. VEOZAH™ (fezolinetant) tablets target a source of VMS | For HCPs [veozahhcp.com]
- 5. VEOZA▼(fezolinetant) | Mechanism of Action [veoza.co.uk]
- 6. Efficacy and Safety of Fezolinetant in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 3b Trial of Fezolinetant Shows Positive Topline Results for Treatment of VMS Due to Menopause [prnewswire.com]
- 8. tdcommons.org [tdcommons.org]
- 9. Fezolinetant - Wikipedia [en.wikipedia.org]
- 10. A phase 2b, randomized, placebo-controlled, double-blind, dose-ranging study of the neurokinin 3 receptor antagonist fezolinetant for vasomotor symptoms associated with menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmj.com [bmj.com]
